N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

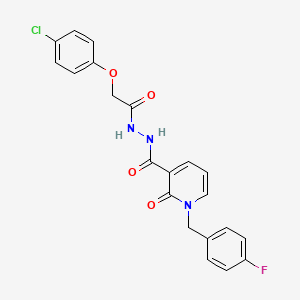

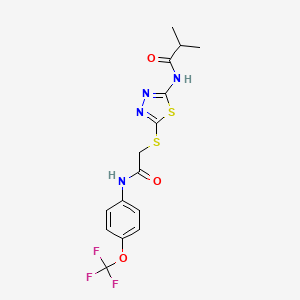

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C15H15F3N4O3S2 and its molecular weight is 420.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

Researchers have explored the pharmacological potential of 1,3,4-thiadiazole derivatives, focusing on their anti-inflammatory and analgesic properties. For instance, a study highlighted the synthesis and evaluation of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, demonstrating significant in vitro anti-inflammatory activity. This work suggests the potential therapeutic applications of thiadiazole derivatives in managing pain and inflammation, with some compounds showing higher activity than standard drugs like ibuprofen (Shkair et al., 2016).

Antimicrobial and Antiviral Activities

Thiadiazole compounds have been synthesized with varying biological activities, including antimicrobial and antiviral properties. A particular study synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with a 1,3,4-thiadiazole nucleus, finding some derivatives to exhibit good to moderate antimicrobial activity against selected microorganisms (Başoğlu et al., 2013). Another research effort developed new pyrazole- and isoxazole-based heterocycles, including 1,3,4-thiadiazole derivatives, with significant activity against Herpes simplex type-1 (HSV-1), showcasing the antiviral potential of such compounds (Dawood et al., 2011).

Anti-Inflammatory, Analgesic, and Anticancer Properties

The diverse pharmacological applications of 1,3,4-thiadiazole derivatives extend to anticancer activities. Research indicates that certain derivatives possess notable anti-inflammatory and analgesic effects, with one study identifying compounds with significant activity in these areas without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013). These findings underscore the potential of thiadiazole derivatives in developing new therapeutic agents for inflammation, pain, and possibly cancer.

Enzyme Inhibition and Biological Activity Enhancement

In addition to the aforementioned pharmacological activities, thiadiazole derivatives have been evaluated for their role in enzyme inhibition and the enhancement of biological activities. For example, studies on glutaminase inhibitors revealed that certain BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) analogs, which incorporate the thiadiazole moiety, retain potency while improving solubility, suggesting their utility in cancer treatment by targeting glutaminase activity (Shukla et al., 2012).

Mechanism of Action

Target of action

The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects

Mode of action

The mode of action would depend on the specific biological activity of the compound. For example, if it has anticancer activity, it might work by inhibiting cell proliferation or inducing apoptosis in cancer cells. The trifluoromethoxy phenyl group might play a role in binding to the target due to its electron-withdrawing nature, which could enhance the compound’s reactivity .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of the trifluoromethoxy group might enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic processes .

Properties

IUPAC Name |

2-methyl-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3S2/c1-8(2)12(24)20-13-21-22-14(27-13)26-7-11(23)19-9-3-5-10(6-4-9)25-15(16,17)18/h3-6,8H,7H2,1-2H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLGYOTFGLPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)

![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2525736.png)

![2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2525740.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)